Cas no 813433-76-0 (tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate)

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate structure
813433-76-0 structure
商品名:tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
CAS番号:813433-76-0
MF:C11H21NO4
メガワット:231.28874373436
MDL:MFCD12406993
CID:821557
PubChem ID:44182330

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • (S)-N-Boc-3-(2-Hydroxyethyl)morpholine
    • tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
    • (3S)-3-(2-Hydroxyethyl)-4-morpholinecarboxylic acid tert-butyl ester
    • (5S)-N-tert-butoxycarbonyl-5-(2-hydroxyethyl)morpholine
    • BH074
    • FC0088
    • 1,1-Dimethylethyl (3S)-3-(2-hydroxyethyl)-4-morpholinecarboxylate (ACI)
    • DTXSID20657777
    • (S)-tert-butyl3-(2-hydroxyethyl)morpholine-4-carboxylate
    • MFCD12406993
    • (S)-N-Boc-Morpholine-3-acetic acid
    • SCHEMBL18914800
    • (3S)-4-Boc-3-(2-hydroxyethyl)morpholine
    • 813433-76-0
    • MFCD16621579
    • AKOS016007734
    • (S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
    • AS-40691
    • CS-0048553
    • MDL: MFCD12406993
    • インチ: 1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
    • InChIKey: ISQYKHGGGYDEKA-VIFPVBQESA-N
    • ほほえんだ: C([C@H]1COCCN1C(=O)OC(C)(C)C)CO

計算された属性

  • せいみつぶんしりょう: 231.14700
  • どういたいしつりょう: 231.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 密度みつど: 1.097
  • ふってん: 336℃
  • フラッシュポイント: 157℃
  • PSA: 59.00000
  • LogP: 0.94260

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1225563-1g
(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 95%
1g
$700 2024-06-03
Ambeed
A617262-1g
(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 98%
1g
$440.0 2025-02-25
Ambeed
A617262-5g
(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 98%
5g
$1119.0 2025-02-25
Chemenu
CM104863-1g
tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
1g
$652 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119193-10g
tert-Butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
10g
¥20248.00 2024-07-28
Alichem
A449036841-1g
(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
1g
$836.85 2023-09-01
Alichem
A449036841-250mg
(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
250mg
$328.57 2023-09-01
Chemenu
CM104863-1g
tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
1g
$504 2021-08-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119193-1g
tert-Butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
1g
¥3943.00 2024-07-28
eNovation Chemicals LLC
D587537-10G
tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
10g
$3610 2024-07-21

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Acetyl chloride Solvents: Ethanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  36 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 h, rt; rt → 40 °C; 4 h, 40 °C
2.1 Reagents: Hydrochloric acid Catalysts: Triacylglycerol lipase Solvents: Tetrahydrofuran ,  Water ;  pH 7, 25 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  10 h, pH 7, 25 °C; pH 8, rt
2.3 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
3.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
リファレンス
Enzymatic resolution of cyclic N-Boc protected β-amino acids
Pousset, Cyrille; et al, Tetrahedron: Asymmetry, 2004, 15(21), 3407-3412

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  rt → -78 °C; 10 h, -78 °C
1.2 Reagents: Formic acid ,  Hydrogen peroxide Solvents: Water ;  0.5 h, reflux; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  3 h, reflux
2.1 Reagents: Acetyl chloride Solvents: Ethanol
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  36 h, rt
2.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 h, rt; rt → 40 °C; 4 h, 40 °C
3.1 Reagents: Hydrochloric acid Catalysts: Triacylglycerol lipase Solvents: Tetrahydrofuran ,  Water ;  pH 7, 25 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  10 h, pH 7, 25 °C; pH 8, rt
3.3 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
4.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
リファレンス
Enzymatic resolution of cyclic N-Boc protected β-amino acids
Pousset, Cyrille; et al, Tetrahedron: Asymmetry, 2004, 15(21), 3407-3412

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Triacylglycerol lipase Solvents: Tetrahydrofuran ,  Water ;  pH 7, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 h, pH 7, 25 °C; pH 8, rt
1.3 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
リファレンス
Enzymatic resolution of cyclic N-Boc protected β-amino acids
Pousset, Cyrille; et al, Tetrahedron: Asymmetry, 2004, 15(21), 3407-3412

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
リファレンス
Enzymatic resolution of cyclic N-Boc protected β-amino acids
Pousset, Cyrille; et al, Tetrahedron: Asymmetry, 2004, 15(21), 3407-3412

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)phosphine Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ;  50 bar, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
リファレンス
An efficient synthesis of chiral cyclic β-amino acids via asymmetric hydrogenation
Pousset, Cyrille; et al, Synlett, 2004, (15), 2766-2770

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 15 min, -30 °C; -30 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  rt → -78 °C; 10 h, -78 °C
2.2 Reagents: Formic acid ,  Hydrogen peroxide Solvents: Water ;  0.5 h, reflux; 12 h, rt
2.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  3 h, reflux
3.1 Reagents: Acetyl chloride Solvents: Ethanol
3.2 Reagents: Hydrochloric acid Solvents: Methanol ;  36 h, rt
3.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 h, rt; rt → 40 °C; 4 h, 40 °C
4.1 Reagents: Hydrochloric acid Catalysts: Triacylglycerol lipase Solvents: Tetrahydrofuran ,  Water ;  pH 7, 25 °C
4.2 Reagents: Sodium hydroxide Solvents: Water ;  10 h, pH 7, 25 °C; pH 8, rt
4.3 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
5.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
リファレンス
Enzymatic resolution of cyclic N-Boc protected β-amino acids
Pousset, Cyrille; et al, Tetrahedron: Asymmetry, 2004, 15(21), 3407-3412

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
リファレンス
An efficient synthesis of chiral cyclic β-amino acids via asymmetric hydrogenation
Pousset, Cyrille; et al, Synlett, 2004, (15), 2766-2770

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Chloroform ;  rt → -50 °C
1.2 Reagents: Benzoic acid Catalysts: (2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]pyrrolidi… Solvents: Chloroform ;  70 h, -50 °C → -30 °C
1.3 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine
Fustero, Santos; et al, Organic Letters, 2007, 9(25), 5283-5286

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ;  15 h, rt
2.1 Solvents: Chloroform ;  rt → -50 °C
2.2 Reagents: Benzoic acid Catalysts: (2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]pyrrolidi… Solvents: Chloroform ;  70 h, -50 °C → -30 °C
2.3 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 30 min, 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine
Fustero, Santos; et al, Organic Letters, 2007, 9(25), 5283-5286

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide ,  Sodium hydroxide Solvents: Dichloromethane ;  rt; 15 h, rt
2.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ;  15 h, rt
3.1 Solvents: Chloroform ;  rt → -50 °C
3.2 Reagents: Benzoic acid Catalysts: (2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]pyrrolidi… Solvents: Chloroform ;  70 h, -50 °C → -30 °C
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 30 min, 0 °C
3.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine
Fustero, Santos; et al, Organic Letters, 2007, 9(25), 5283-5286

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate Raw materials

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:813433-76-0)tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
A9991
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):171.0/396.0/1007.0